![molecular formula C21H24N6O4S2 B2814150 (E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1147505-45-0](/img/structure/B2814150.png)
(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
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Description
The compound is a derivative of [1,3,4]thiadiazolo[3,2-a]pyrimidines . These are heterocyclic compounds that have been synthesized using various methods .
Synthesis Analysis
The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidines has been achieved through different methods. One such method involves a one-pot multicomponent reaction using vanadium oxide loaded on fluorapatite as a catalyst . Another method involves a one-pot combination of [3 + 3] cycloaddition, reduction, and deamination reactions .Molecular Structure Analysis
The molecular structure of [1,3,4]thiadiazolo[3,2-a]pyrimidines derivatives has been characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidines derivatives include a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis and evaluation of thiadiazole, pyrimidinone, and piperazine derivatives for their potential biological activities. For instance, studies have synthesized novel compounds for antimicrobial and antitumor activities. These include the development of thiazolopyrimidines and benzodifuranyl derivatives as anti-inflammatory and analgesic agents, as well as investigating their potential as COX inhibitors for the development of safe and potent NSAIDs (Abu‐Hashem et al., 2020; Said et al., 2021).
Antimicrobial and Antitumor Activities
Several studies have evaluated the antimicrobial and antitumor activities of thiadiazolo and pyrimidinone derivatives. For example, compounds have been synthesized with the aim of identifying new agents with potent activity against various cancer cell lines and microbial strains. This includes work on thiazolopyrimidines as potential antimicrobial and antitumor agents, and the synthesis of novel thiadiazole derivatives with evaluated antimicrobial activity (El-Bendary et al., 1998; Gaonkar et al., 2018).
properties
IUPAC Name |
(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S2/c1-16-15-18(28)23-20-27(16)24-21(32-20)26-12-10-25(11-13-26)19(29)7-9-22-33(30,31)14-8-17-5-3-2-4-6-17/h2-6,8,14-15,22H,7,9-13H2,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZJRBLQULEIAK-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2N1N=C(S2)N3CCN(CC3)C(=O)CCNS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C2N1N=C(S2)N3CCN(CC3)C(=O)CCNS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-{5-methyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl}piperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide |
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